Aminocandin

Description

Properties

IUPAC Name |

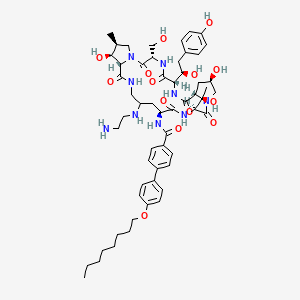

N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-20-(2-aminoethylamino)-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-(4-octoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H79N9O14/c1-4-5-6-7-8-9-24-79-41-20-16-36(17-21-41)35-12-14-37(15-13-35)50(72)60-42-26-38(58-23-22-57)28-59-54(76)48-49(71)32(2)29-65(48)55(77)43(31-66)61-53(75)47(45(70)25-34-10-18-39(68)19-11-34)63-52(74)44-27-40(69)30-64(44)56(78)46(33(3)67)62-51(42)73/h10-21,32-33,38,40,42-49,58,66-71H,4-9,22-31,57H2,1-3H3,(H,59,76)(H,60,72)(H,61,75)(H,62,73)(H,63,74)/t32-,33+,38?,40+,42-,43-,44-,45+,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNFJRNUJIBDSK-NMVZEWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=C(C=C6)O)O)CO)C)O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@H]3CC(CNC(=O)[C@@H]4[C@H]([C@H](CN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H](NC3=O)[C@@H](C)O)O)[C@@H](CC6=CC=C(C=C6)O)O)CO)C)O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H79N9O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336192 | |

| Record name | Aminocandin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1102.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227472-48-2 | |

| Record name | Aminocandin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminocandin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminocandin: A Technical Guide to Discovery, Fermentation, and Isolation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminocandin (also known as IP960, HMR3270, and NXL201) is a novel semi-synthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2] Like other echinocandins, it exhibits potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] This mechanism provides a high degree of selective toxicity, making it a valuable asset in the treatment of invasive fungal infections, particularly those resistant to other antifungal classes. This technical guide provides a comprehensive overview of the discovery, fermentation, and isolation processes relevant to this compound, drawing upon established methodologies for the echinocandin class of natural products. It is intended to serve as a foundational resource for professionals engaged in antifungal research and drug development.

Discovery and Producing Organism

This compound is a new-generation echinocandin developed through preclinical and Phase I trials for its excellent in vitro and in vivo activity against a broad spectrum of fungal pathogens, including fluconazole-resistant strains.[1][4] While the specific fungal strain utilized for the industrial production of the this compound precursor is not publicly disclosed, echinocandins are natural products derived from the fermentation of various filamentous fungi.[5] Prominent examples include Echinocandin B produced by Aspergillus species such as Aspergillus nidulans and Aspergillus rugulosus, and pneumocandin from Glarea lozoyensis.[5] It is highly probable that the precursor to this compound is produced by a similar filamentous fungus, likely a high-titer mutant strain of an Aspergillus species, which is then chemically modified to yield the final this compound molecule.

Fermentation Process

The production of the echinocandin nucleus for this compound is achieved through submerged fermentation. This process involves cultivating the producing fungal strain in a controlled bioreactor environment to maximize the yield of the desired secondary metabolite. The fermentation process can be conceptually divided into inoculum development and the main production phase.

Experimental Protocol: Fermentation

1. Inoculum Development:

- A preserved source of the culture (e.g., from a lyophilized vial or an agar slant) is used to inoculate a nutrient seed-producing medium.

- The seed culture is incubated under aerobic conditions, typically in a shaker flask, to obtain a vigorous growth of mycelia. This may involve one or two stages to build up sufficient biomass for inoculating the production fermenter.

2. Production Fermentation:

- The production bioreactor, containing a sterilized nutrient-rich medium, is inoculated with the seed culture.

- The fermentation is carried out under controlled aerobic conditions (agitation and aeration) for a specified duration, during which the fungus produces the echinocandin precursor.

- Key parameters such as temperature, pH, and dissolved oxygen levels are continuously monitored and controlled to maintain optimal production conditions.

Fermentation Parameters and Media

The composition of the fermentation medium is critical for achieving high product titers. While the exact medium for this compound production is proprietary, a typical medium for echinocandin production by an Aspergillus species would include sources of carbon, nitrogen, and essential minerals.

Table 1: Representative Fermentation Parameters for Echinocandin Production

| Parameter | Typical Range/Value |

| Producing Organism | High-yield mutant strain of Aspergillus sp. (e.g., Aspergillus nidulans) |

| Carbon Sources | Sucrose, Glucose, Mannitol, Glycerol, Methyl Oleate (1-5% w/v) |

| Nitrogen Sources | Peptone, Yeast Extract, Soy Peptone, Corn Steep Liquor, Ammonium Sulfate |

| Inorganic Salts | K₂HPO₄, MgSO₄, NaCl, CaCO₃, and trace elements (Fe, Zn, Mn) |

| Temperature | 20-28 °C |

| pH | 5.5 - 7.0 |

| Aeration | Maintained to ensure sufficient dissolved oxygen for aerobic respiration and secondary metabolite production |

| Fermentation Time | 7 - 14 days |

| Reported Titer (Echinocandin B) | Up to 3.1 g/L with optimized media and conditions |

Fermentation Workflow

The overall logic of the fermentation process, from the initial culture to the final harvest, is depicted in the workflow diagram below.

Isolation and Purification

Following fermentation, the echinocandin precursor must be isolated from the complex fermentation broth, which contains mycelia, residual media components, and other metabolites. The purification process typically involves a series of extraction and chromatographic steps to achieve the high purity required for pharmaceutical applications.

Experimental Protocol: Isolation and Purification

1. Broth Pre-treatment and Extraction:

- The whole fermentation broth is first treated to separate the mycelia from the liquid supernatant, often through filtration or centrifugation.

- The active compound, which may be present in both the mycelium and the supernatant, is extracted using a water-immiscible organic solvent such as n-butanol or methyl isobutyl ketone. This step also serves to remove water-soluble impurities.

2. Clarification and Concentration:

- The organic extract may be treated with activated carbon (charcoalization) to remove colored impurities.

- The clarified extract is then concentrated under vacuum to reduce the volume.

3. Precipitation/Crystallization:

- An anti-solvent (a solvent in which the product is insoluble) is added to the concentrated extract to precipitate the crude echinocandin. The resulting solid is collected by filtration.

4. Chromatographic Purification:

- The crude product is redissolved and purified using one or more column chromatography steps.

- Commonly used techniques include adsorption chromatography (e.g., using silica gel or alumina) and reversed-phase chromatography (e.g., using C18-bonded silica).

- Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure compound, which are then pooled and concentrated.

5. Final Product Formulation:

- The purified echinocandin precursor is then used as the starting material for the chemical synthesis steps that yield this compound.

Isolation and Purification Data

Quantitative data for the isolation of the this compound precursor is not publicly available. However, data from similar echinocandin processes provide an expected range for recovery and purity.

Table 2: Representative Purification Parameters for Echinocandins

| Step | Method/Solvent | Purpose | Expected Purity/Yield |

| Extraction | Liquid-liquid extraction with n-butanol or other water-immiscible solvents | Capture product, remove polar impurities | >80% recovery from broth |

| Decolorization | Activated Carbon (Charcoal) Treatment | Remove colored impurities | - |

| Initial Purification | Precipitation/Crystallization with an anti-solvent (e.g., heptane, acetone) | Concentrate product, remove impurities | >60% purity |

| Column Chromatography | Adsorption (Silica/Alumina) or Reversed-Phase (C18) HPLC | Separate product from related impurities | >95% purity |

| Final Product | Lyophilization or Crystallization | Obtain stable, solid product | >98% purity, overall yield varies |

Isolation and Purification Workflow

The sequence of steps to isolate the pure echinocandin precursor from the fermentation broth is illustrated below.

References

- 1. Evaluation of this compound and caspofungin against Candida glabrata including isolates with reduced caspofungin susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound (IP960; HMR3270) compared with amphotericin B, itraconazole, caspofungin and micafungin in neutropenic murine models of disseminated infection caused by itraconazole-susceptible and -resistant strains of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 4. Activity of this compound (IP960) compared with amphotericin B and fluconazole in a neutropenic murine model of disseminated infection caused by a fluconazole-resistant strain of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aminocandin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is a semisynthetic echinocandin, a class of antifungal agents that represents a significant advancement in the treatment of invasive fungal infections.[1] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[2] This mode of action provides a high degree of selectivity as this enzyme is absent in mammalian cells.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Antifungal Activity of this compound and Analogs

While comprehensive SAR studies on a wide range of this compound analogs are not extensively published, the available data on this compound's in vitro activity against various fungal pathogens, along with SAR insights from the broader echinocandin class, provide a solid foundation for understanding its therapeutic potential.

In Vitro Antifungal Activity of this compound

This compound has demonstrated potent in vitro activity against a range of clinically important yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species.[3][4][5]

| Fungal Species | Isolate Count | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida parapsilosis | 25 | 0.03 - 4.0 | 1.0 | 2.0 |

| Candida krusei | 25 | 0.03 - 4.0 | 0.12 | 0.5 |

| Candida guilliermondii | 25 | 0.03 - 4.0 | 0.5 | 1.0 |

| Candida tropicalis | 25 | 0.03 - 4.0 | 0.25 | 1.0 |

| Aspergillus fumigatus | 25 | 0.12 - 0.5 | 0.25 | 0.5 |

| Scedosporium spp. | 25 | 4.0 - 8.0 | 8.0 | 8.0 |

| Zygomycetes | 25 | 4.0 - >16 | 16 | >16 |

| Fusarium spp. | 25 | 128 - >256 | >256 | >256 |

Structure-Activity Relationship Insights from Echinocandin Analogs

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound and its analogs is typically determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3/M38-A2 Broth Microdilution Method:

-

Preparation of Antifungal Agent: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO).[6]

-

Serial Dilutions: Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.[6]

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, conidial suspensions are prepared and the concentration is determined using a hemocytometer. The final inoculum concentration in the wells is typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[6]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. For echinocandins against filamentous fungi, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact, and rounded colonies, is often determined.[6]

β-(1,3)-D-Glucan Synthase Inhibition Assay

The inhibitory activity of this compound and its analogs against the target enzyme is quantified using a cell-free enzymatic assay.

-

Preparation of Fungal Microsomes: Fungal cells are grown to mid-log phase, harvested, and spheroplasted. The spheroplasts are then lysed, and the microsomal fraction containing the β-(1,3)-D-glucan synthase is isolated by differential centrifugation.[8]

-

Enzyme Reaction: The reaction mixture typically contains the microsomal preparation, a buffer (e.g., Tris-HCl), GTP, and the substrate UDP-[¹⁴C]-glucose in a total volume of 100 µL.[8]

-

Inhibitor Addition: The test compounds (this compound or its analogs) are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60-120 minutes).[8]

-

Quantification of Glucan Synthesis: The reaction is stopped by adding trichloroacetic acid (TCA). The TCA-insoluble product, representing the synthesized β-(1,3)-D-glucan, is collected on a filter, washed, and the radioactivity is measured using a scintillation counter.[8]

-

IC₅₀ Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is calculated from the dose-response curve.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Figure 1: this compound's mechanism of action and the resulting activation of the Fungal Cell Wall Integrity (CWI) signaling pathway.

Figure 2: A logical workflow for the discovery and preclinical development of novel this compound analogs.

Conclusion

This compound is a potent antifungal agent with a well-defined mechanism of action targeting the fungal cell wall. While detailed SAR studies on a broad series of this compound analogs are not widely published, the available data on its antifungal spectrum and the insights gained from the broader echinocandin class provide a strong basis for further drug development efforts. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of antifungal drug discovery. Future research should focus on the synthesis and evaluation of novel this compound derivatives to further optimize their pharmacokinetic and pharmacodynamic properties, potentially leading to the development of next-generation echinocandins with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Determination of MICs of this compound for Candida spp. and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties and Characteristics of Aminocandin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action, potent activity against a broad spectrum of fungal pathogens, and favorable safety profile. This technical guide provides a comprehensive overview of the biochemical properties and characteristics of this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and the cellular pathways it perturbs. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Mechanism of Action

This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is an integral component of the fungal cell wall, responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the cell wall.[2] The inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2] A key advantage of this mechanism is its selective toxicity, as mammalian cells lack a cell wall and, therefore, do not possess the β-(1,3)-D-glucan synthase enzyme.[2]

The primary target of echinocandins is the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. Resistance to echinocandins is often associated with mutations in the FKS genes.

Signaling Pathways

Inhibition of β-(1,3)-D-glucan synthesis by this compound induces significant stress on the fungal cell wall. This triggers a compensatory response mediated by various signaling pathways, primarily the cell wall integrity (CWI) pathway. While specific studies on this compound's downstream signaling effects are limited, extensive research on the closely related echinocandin, caspofungin, provides a model for the anticipated cellular response. The CWI pathway, primarily regulated by the protein kinase C (PKC) signaling cascade, is activated to reinforce the cell wall. This often leads to an increase in chitin synthesis, another critical component of the fungal cell wall, as a compensatory mechanism. Other stress response pathways, such as the high osmolarity glycerol (HOG) and the calcium-calcineurin signaling pathways, may also be involved in the fungal response to cell wall damage caused by echinocandins.

References

Aminocandin's Potency Against Azole-Resistant Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole resistance in Aspergillus fumigatus, a primary agent of invasive aspergillosis, presents a formidable challenge in clinical practice. This guide provides a detailed examination of the in vitro and in vivo activity of aminocandin, an echinocandin antifungal, against azole-resistant strains of A. fumigatus. Echinocandins offer a critical alternative therapeutic axis due to their distinct mechanism of action, targeting the fungal cell wall component β-(1,3)-D-glucan, thereby circumventing common azole resistance pathways.

Executive Summary

This compound demonstrates significant in vitro and in vivo efficacy against itraconazole-resistant Aspergillus fumigatus. As an echinocandin, its mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, remains effective against fungal strains that have developed resistance to azoles through alterations in the ergosterol biosynthesis pathway. While comprehensive quantitative data for this compound against a wide spectrum of azole-resistant genotypes is limited in publicly available literature, existing studies underscore its potential as a valuable therapeutic agent in the context of rising azole resistance.

Data Presentation: In Vitro and In vivo Activity of this compound

The following tables summarize the available quantitative data on the activity of this compound against both azole-susceptible and azole-resistant Aspergillus fumigatus.

In Vitro Susceptibility Data

Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) are key indicators of antifungal activity. For echinocandins, the MEC is often considered a more relevant measure for Aspergillus species, reflecting the concentration at which characteristic microscopic changes occur.

| Fungal Strain | Azole Susceptibility | Itraconazole MIC (mg/L) | This compound MIC (mg/L) | Caspofungin MIC (mg/L) | Micafungin MIC (mg/L) |

| AF293 | Susceptible | 0.5 | 0.25 | 0.25 | 0.125 |

| AF91 | Resistant | >8.0 | 0.125 | 0.25 | <0.015 |

| A1163 | Susceptible | 0.25 | 0.06 | 0.06 | Not Reported |

Data sourced from Warn et al., 2010.[1]

In Vivo Efficacy in a Murine Model of Disseminated Aspergillosis

In vivo studies are crucial for assessing the therapeutic potential of an antifungal agent. The data below is from a study in temporarily neutropenic mice infected with an itraconazole-resistant strain of A. fumigatus (AF91).

| Treatment Group (Dose) | Survival Rate (%) |

| Control | 0 |

| This compound (5 mg/kg, i.v.) | 100 |

| This compound (1 mg/kg, i.v.) | 100 |

| This compound (0.25 mg/kg, i.v.) | 0 |

| Itraconazole (25 mg/kg, p.o.) | 0 |

| Amphotericin B (5 mg/kg, i.p.) | 90 |

Data sourced from Warn et al., 2010.[1]

Experimental Protocols

Standardized methodologies are critical for the reproducibility and comparison of antifungal susceptibility data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Susceptibility Testing: Broth Microdilution Method

1. Principle: This method determines the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of an antifungal agent against a fungal isolate in a liquid medium.

2. Methodology (based on CLSI M38-A2 and EUCAST E.Def 9.3.2):

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.

-

Inoculum Preparation: Aspergillus fumigatus conidia are harvested from a 5- to 7-day-old culture on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL (CLSI) or 1 x 10^5 to 2.5 x 10^5 CFU/mL (EUCAST).

-

Antifungal Agent Preparation: this compound is serially diluted in the test medium to achieve a range of final concentrations.

-

Incubation: Microdilution plates are incubated at 35°C for 48 hours.

-

Endpoint Determination:

-

MIC (for azoles): The lowest concentration of the drug that causes complete inhibition of visible growth.

-

MEC (for echinocandins): The lowest drug concentration at which small, rounded, compact hyphal forms are observed microscopically, as compared to the abundant, filamentous growth in the drug-free control well.

-

In Vivo Efficacy Testing: Murine Model of Disseminated Aspergillosis

1. Principle: This model evaluates the efficacy of an antifungal agent in treating a systemic Aspergillus fumigatus infection in an immunocompromised host.

2. Methodology (based on Warn et al., 2010): [1]

-

Animal Model: Male CD1 mice are typically used.

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide.

-

Infection: Mice are infected intravenously via the lateral tail vein with a suspension of Aspergillus fumigatus conidia. The inoculum size is calibrated to induce a lethal infection in untreated control animals.

-

Antifungal Treatment: Treatment with this compound (or comparator drugs) is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered at various dosages and routes (e.g., intravenous, intraperitoneal, or oral) for a defined period (e.g., daily for 7 days).

-

Outcome Measures:

-

Survival: Mice are monitored daily, and the survival rate in each treatment group is recorded.

-

Fungal Burden: At the end of the study, organs such as the kidneys, liver, and lungs are harvested, homogenized, and cultured to determine the number of colony-forming units (CFU) per gram of tissue.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Echinocandin Inhibition of Fungal Cell Wall Synthesis

Caption: Echinocandins inhibit β-1,3-D-glucan synthesis.

Azole Resistance Mechanisms in Aspergillus fumigatus

Caption: Key mechanisms of azole resistance in A. fumigatus.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for murine model of disseminated aspergillosis.

Conclusion

This compound exhibits potent activity against itraconazole-resistant Aspergillus fumigatus, highlighting the continued importance of echinocandins in an era of increasing azole resistance. The data presented in this guide underscore the need for further research to fully characterize the activity of this compound against a broader array of azole-resistant genotypes. Such studies will be invaluable for guiding clinical decisions and for the development of new therapeutic strategies against invasive aspergillosis. The distinct mechanism of action of this compound provides a critical tool for combating infections caused by azole-resistant strains, and its continued investigation is warranted.

References

Investigating the Fungicidal vs. Fungistatic Activity of Aminocandin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents.[1] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase, a critical component in the biosynthesis of the fungal cell wall.[1][2] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[3] A key question for any antimicrobial agent is whether its activity is primarily fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth). This technical guide provides an in-depth analysis of the available data on the fungicidal versus fungistatic properties of this compound, details the experimental protocols used for these determinations, and illustrates the key cellular pathways involved.

Data Presentation: In Vitro Susceptibility of this compound

The fungistatic activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against various clinically relevant fungal species.

Table 1: In Vitro Activity of this compound against Candida Species

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| C. parapsilosis | 1.0 | 2.0 | 0.03 - 4.0 |

| C. krusei | 0.12 | 0.5 | 0.03 - 4.0 |

| C. guilliermondii | 0.5 | 1.0 | 0.03 - 4.0 |

| C. tropicalis | 0.25 | 1.0 | 0.03 - 4.0 |

| Data sourced from Isham N, et al. (2006)[4] |

Table 2: In Vitro Activity of this compound against Filamentous Fungi

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | 0.25 | 0.5 | 0.12 - 0.5 |

| Scedosporium spp. | 8.0 | 8.0 | 4.0 - 8.0 |

| Zygomycetes | 16 | >16 | 4.0 - >16 |

| Fusarium spp. | >256 | >256 | 128 - >256 |

| Data sourced from Isham N, et al. (2006)[4] |

Fungicidal Activity of this compound

While comprehensive in vitro fungicidal data for this compound, such as Minimum Fungicidal Concentration (MFC) or time-kill curve analyses, are not extensively published, in vivo studies have demonstrated its fungicidal potential. In a murine model of disseminated aspergillosis, an this compound regimen of 5 mg/kg was found to be fungicidal, resulting in the sterilization of kidneys and liver in 40% and 50% of infected mice, respectively.[5] This suggests that at achievable concentrations in a biological system, this compound can exert a lethal effect on fungal pathogens.

Experimental Protocols

The determination of fungistatic and fungicidal activity relies on standardized laboratory procedures. The following sections detail the methodologies for Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Time-Kill Curve assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[4]

Protocol:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in sterile water and serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. For filamentous fungi, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Incubation: 100 µL of the fungal inoculum is added to microtiter plate wells containing 100 µL of the serially diluted this compound. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills a predefined percentage (usually 99.9%) of the initial fungal inoculum.

Protocol:

-

Perform MIC Assay: An initial MIC test is performed as described above.

-

Subculturing: Following the incubation period for the MIC assay, a small aliquot (e.g., 10-100 µL) is taken from all the wells that show no visible growth.

-

Plating: The aliquots are spread onto nutrient-rich agar plates (e.g., Sabouraud Dextrose Agar).

-

Incubation: The plates are incubated at 35°C for 24-48 hours, or until growth is visible in control plates.

-

MFC Determination: The MFC is the lowest concentration of this compound from the MIC assay that results in no more than a 0.1% survival of the initial inoculum (a ≥99.9% reduction in CFU/mL).[6][7]

Time-Kill Curve Assay

Time-kill assays provide a dynamic picture of the antifungal activity over time.

Protocol:

-

Inoculum Preparation: A standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).

-

Exposure to Antifungal: this compound is added to the fungal suspension at various concentrations (often multiples of the MIC). A drug-free culture serves as a growth control.

-

Sampling Over Time: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

-

Colony Counting: The aliquots are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][9]

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Fungal Cell Wall Integrity Pathway activated by this compound.

dot

Caption: Experimental workflow for MIC and MFC determination.

dot

References

- 1. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]

- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of MICs of this compound for Candida spp. and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of this compound (IP960; HMR3270) compared with amphotericin B, itraconazole, caspofungin and micafungin in neutropenic murine models of disseminated infection caused by itraconazole-susceptible and -resistant strains of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aminocandin in Fungal Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Aminocandin, a member of the echinocandin class of antifungal agents, offers a promising approach to combat these resilient microbial communities. This document provides detailed application notes and protocols for utilizing this compound in fungal biofilm disruption assays, intended for researchers, scientists, and professionals involved in drug development.

Aminocandins target a crucial component of the fungal cell wall, β-(1,3)-D-glucan, by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This action disrupts the integrity of the fungal cell wall, leading to osmotic stress and cell death. Notably, the extracellular matrix of fungal biofilms is rich in β-(1,3)-D-glucan, making it a prime target for this compound-mediated disruption.[2][3][4] By degrading this protective matrix, this compound can enhance the susceptibility of the embedded fungal cells to antifungal treatment.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and a structurally related echinocandin, CD101, against Candida species. This data provides a baseline for designing biofilm disruption experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Candida Species

| Candida Species | This compound MIC Range (µg/mL) |

| C. albicans | 0.03 - 4.0 |

| C. glabrata | 0.03 - 4.0 |

| C. parapsilosis | 0.03 - 4.0 |

| C. krusei | 0.03 - 4.0 |

| C. guilliermondii | 0.03 - 4.0 |

| C. tropicalis | 0.03 - 4.0 |

Data sourced from a study by Ghannoum et al.[5]

Table 2: In Vitro Efficacy of the Echinocandin CD101 in Eradicating Mature Candida albicans Biofilms

| Treatment Concentration (µg/mL) | Eradication of Preformed Mature Biofilms |

| 0.25 | Significant (P = 0.04) |

| 1.0 | Significant (P = 0.01) |

Disclaimer: This data is for the novel echinocandin CD101 and is provided as a proxy for this compound's potential activity against mature biofilms. Specific results for this compound may vary. Data sourced from Chandra et al.[6][7]

Experimental Protocols

Protocol 1: In Vitro Fungal Biofilm Formation

This protocol describes the formation of mature Candida biofilms in a 96-well microtiter plate format, suitable for subsequent disruption assays.

Materials:

-

Candida species of interest

-

Yeast extract-peptone-dextrose (YPD) broth

-

RPMI 1640 medium buffered with MOPS

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Culture the Candida strain in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI 1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer.

-

Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well microtiter plate.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.

Protocol 2: this compound-Mediated Biofilm Disruption Assay

This protocol details the treatment of pre-formed fungal biofilms with this compound and the subsequent quantification of biofilm disruption.

Materials:

-

Mature fungal biofilms (from Protocol 1)

-

This compound stock solution (in a suitable solvent like DMSO, then diluted in RPMI 1640)

-

Sterile PBS

-

Quantification reagents (choose one):

-

For Metabolic Activity: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) and menadione.

-

For Biomass: Crystal Violet solution (0.1% w/v).

-

Procedure:

-

Preparation: Gently aspirate the medium from the wells containing the mature biofilms, being careful not to disturb the biofilm structure. Wash the biofilms twice with 200 µL of sterile PBS to remove any non-adherent cells.

-

This compound Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium. Add 100 µL of each this compound dilution to the respective wells. Include a drug-free control (medium only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

Quantification of Biofilm Disruption:

-

A) XTT Reduction Assay (Metabolic Activity):

-

After treatment, wash the biofilms twice with PBS.

-

Prepare the XTT/menadione solution according to the manufacturer's instructions.

-

Add 100 µL of the XTT/menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance at 490 nm using a microplate reader. A decrease in absorbance compared to the untreated control indicates a reduction in metabolic activity and therefore biofilm disruption.[8]

-

-

B) Crystal Violet Staining (Biomass):

-

Following treatment, wash the biofilms twice with PBS.

-

Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Gently wash the wells with PBS to remove excess stain.

-

Add 200 µL of 33% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a microplate reader. A lower absorbance value compared to the untreated control signifies a reduction in biofilm biomass.

-

Visualizations

Fungal Biofilm Disruption Workflow

Caption: Workflow for assessing this compound's effect on fungal biofilms.

Fungal Cell Wall Stress Response Signaling Pathways

Caption: Fungal cell wall integrity signaling pathways activated by this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent insights into Candida albicans biofilm resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of Candida albicans Biofilms with Antifungals: Transcriptional Response and Binding of Antifungals to Beta-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal drug-resistance mechanisms in Candida biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of MICs of this compound for Candida spp. and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD101, a Novel Echinocandin, Possesses Potent Antibiofilm Activity against Early and Mature Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CD101, a Novel Echinocandin, Possesses Potent Antibiofilm Activity against Early and Mature Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

Standard Protocol for In Vivo Efficacy Studies of Aminocandin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is an investigational echinocandin antifungal agent that exhibits broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species.[1][2][3] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of a major component of the fungal cell wall.[3][4] This disruption of cell wall integrity leads to osmotic instability and subsequent fungal cell death.[4] These application notes provide a detailed standard protocol for conducting in vivo efficacy studies of this compound in murine models of disseminated fungal infections, a critical step in the preclinical development of new antifungal therapies. The protocols outlined below are compiled from established methodologies in the field.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound targets the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for catalyzing the synthesis of β-(1,3)-D-glucan polymers.[4] These polymers are crucial for maintaining the structural integrity of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. In response to this cell wall damage, fungal cells may activate compensatory signaling pathways, such as the protein kinase C (PKC) cell wall integrity pathway, the high-osmolarity glycerol (HOG) pathway, and the calcineurin pathway, leading to an increase in chitin synthesis to reinforce the cell wall.[5][6]

References

- 1. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for a Murine Model of Disseminated Aspergillosis for Aminocandin Treatment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a murine model of disseminated aspergillosis to evaluate the efficacy of aminocandin. The protocols herein detail the necessary steps from induction of infection and immunosuppression to treatment administration and assessment of fungal burden.

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection, particularly in immunocompromised individuals. Murine models are crucial for understanding the pathogenesis of this disease and for the preclinical evaluation of novel antifungal agents. This compound, an echinocandin class of antifungal, targets the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2] This document outlines the protocols to test the efficacy of this compound in a well-established murine model of disseminated aspergillosis.

Core Concepts and Signaling Pathways

This compound's mechanism of action involves the non-competitive inhibition of the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[2] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.[2] This targeted action makes it an effective agent against Aspergillus species.

Mechanism of action of this compound.

Experimental Protocols

A detailed workflow for evaluating the efficacy of this compound in a murine model of disseminated aspergillosis is presented below.

Experimental workflow for this compound efficacy testing.

Materials

-

Animals: Male BALB/c mice (20-22 g).

-

Aspergillus fumigatus strain: e.g., AF293.[1]

-

Treatment: this compound, vehicle control, and other antifungal agents for comparison (e.g., Amphotericin B, Itraconazole).[1][5]

-

Culture media: Potato Dextrose Agar (PDA), sterile saline.

-

Reagents for qPCR: DNA extraction kits, primers and probes specific for A. fumigatus.[6][7]

-

Histology: Formalin, paraffin, Gomori's methenamine silver (GMS) stain.[8]

Protocol for Induction of Disseminated Aspergillosis

-

Animal Immunosuppression:

-

Aspergillus fumigatus Preparation:

-

Culture A. fumigatus on PDA plates for 5-7 days at 37°C.

-

Harvest conidia by washing the agar surface with sterile saline containing 0.1% Tween 80.

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial concentration to 1 x 107 conidia/mL using a hemocytometer.

-

-

Infection:

Protocol for this compound Treatment

-

Treatment Groups:

-

Drug Administration:

Protocol for Efficacy Assessment

-

Survival:

-

Monitor the mice daily for morbidity and mortality for a predetermined period (e.g., 14-28 days).

-

-

Fungal Burden Analysis:

-

At the end of the experiment or when mice become moribund, euthanize them.

-

Aseptically harvest organs (kidneys, liver, lungs, brain).

-

Quantitative Culture (CFU):

-

Weigh and homogenize the organs in sterile saline.

-

Perform serial dilutions of the homogenates and plate them on PDA.

-

Incubate at 37°C for 24-48 hours and count the number of colonies.

-

Express the results as log10 CFU per gram of tissue.

-

-

Quantitative PCR (qPCR):

-

Extract total DNA from a portion of the homogenized tissue.

-

Perform qPCR using primers and probes specific for an A. fumigatus gene (e.g., 18S rRNA).[6][7]

-

Generate a standard curve using known amounts of fungal DNA to quantify the fungal burden.[6] qPCR is often considered superior to CFU for quantifying fungal load in tissues.[7][11]

-

-

Histopathology:

-

Fix a portion of the organs in 10% neutral buffered formalin.

-

Embed the tissues in paraffin and section them.

-

Stain the sections with GMS to visualize fungal elements.[8]

-

-

Data Presentation

The following tables summarize representative quantitative data from studies evaluating this compound and other echinocandins in murine models of disseminated aspergillosis.

Table 1: Survival Rates in a Murine Model of Disseminated Aspergillosis

| Treatment Group | Dose (mg/kg) | Route | Survival (%) | Reference |

| Control (Vehicle) | - | - | 0-20 | [1][3][12] |

| This compound | 0.25 | i.v. | 20 | [1] |

| 1 | i.v. | 80-100 | [1][5] | |

| 5 | i.v. | 100 | [1][5] | |

| Amphotericin B | 5 | i.p. | 80-90 | [1] |

| Itraconazole | 25 | p.o. | 20 | [1] |

| Caspofungin | 0.5 | i.p. | 70 | [3] |

| 1 | i.p. | 90 | [3] |

Table 2: Fungal Burden in Kidneys and Liver

| Treatment Group | Dose (mg/kg) | Organ | Fungal Burden (log10 CFU/g) | Reference |

| Control (Vehicle) | - | Kidney | >4.0 | [1] |

| - | Liver | >3.5 | [1] | |

| This compound | 1 | Kidney | ~2.5 | [1] |

| 1 | Liver | ~2.0 | [1] | |

| 5 | Kidney | Below detectable levels in 40% of mice | [1][5] | |

| 5 | Liver | Below detectable levels in 40% of mice | [1] | |

| Amphotericin B | 5 | Kidney | ~2.0 | [1] |

| 5 | Liver | ~1.5 | [1] |

Conclusion

This document provides a detailed framework for conducting preclinical studies on this compound using a murine model of disseminated aspergillosis. The provided protocols and data tables offer a solid foundation for designing experiments and interpreting results. The use of robust endpoints such as survival and quantitative fungal burden assessment, particularly with sensitive methods like qPCR, is essential for a thorough evaluation of antifungal efficacy.

References

- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of this compound (IP960; HMR3270) compared with amphotericin B, itraconazole, caspofungin and micafungin in neutropenic murine models of disseminated infection caused by itraconazole-susceptible and -resistant strains of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Quantitative PCR assay to measure Aspergillus fumigatus burden in a murine model of disseminated aspergillosis: demonstration of efficacy of caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Comparison of three methodologies for the determination of pulmonary fungal burden in experimental murine aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aminocandin Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative efficacy of intravenous (IV) versus intraperitoneal (IP) administration of Aminocandin in murine models of disseminated fungal infections. The protocols are based on established experimental findings to guide researchers in designing and executing similar studies.

Introduction

This compound is an echinocandin antifungal agent that inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[1][2][3] This mechanism provides targeted activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[1][4][5] Understanding the optimal route of administration is crucial for preclinical efficacy testing. This document outlines the findings from studies directly comparing the intravenous and intraperitoneal routes of administration for this compound in mice and provides detailed protocols for reproducing these experiments.

Data Summary: Intravenous vs. Intraperitoneal this compound

Studies in murine models of disseminated aspergillosis have demonstrated that intravenous administration of this compound is superior to the same dose administered intraperitoneally.[1] This enhanced efficacy is observed in both improved survival rates and a greater reduction in organ fungal burden.[1]

Table 1: Comparative Efficacy of Intravenous vs. Intraperitoneal this compound in a Murine Model of Disseminated Aspergillosis (A. fumigatus AF293)

| Treatment Group (Dose) | Administration Route | Survival Rate | Organ Fungal Burden (Kidney) | Organ Fungal Burden (Liver) |

| This compound (1 mg/kg) | Intravenous (IV) | Superior to IP | Significantly Lower vs. IP (P = 0.006) | Significantly Lower vs. IP (P = 0.029) |

| This compound (1 mg/kg) | Intraperitoneal (IP) | Less effective than IV | Higher than IV | Higher than IV |

Data synthesized from a study where treatment was administered for 9 days in temporarily neutropenic mice infected intravenously with A. fumigatus.[1]

Table 2: Survival Rates in a Murine Model of Disseminated Aspergillosis (A. fumigatus AF91 - Itraconazole-Resistant)

| Treatment Group (Dose) | Administration Route | Survival Rate |

| This compound (5 mg/kg) | Intravenous (IV) | 100% |

| This compound (1 mg/kg) | Intravenous (IV) | 100% |

| This compound (1 mg/kg) | Intraperitoneal (IP) | 70% |

| Amphotericin B (5 mg/kg) | Intraperitoneal (IP) | 90% |

| Itraconazole (25 mg/kg) | Oral (p.o.) | No significant survival benefit |

| Control (Solvent) | - | High mortality |

This table highlights the superior survival outcomes with intravenous this compound compared to intraperitoneal administration and other antifungal agents against a resistant strain.[1]

Signaling Pathway: Mechanism of Action

This compound, as an echinocandin, targets the fungal cell wall. The following diagram illustrates its mechanism of action.

Caption: Mechanism of action of this compound on the fungal cell wall.

Experimental Protocols

The following protocols are detailed methodologies for conducting comparative studies of intravenous and intraperitoneal administration of this compound in mice.

Murine Model of Disseminated Fungal Infection

This protocol describes the induction of a disseminated fungal infection in mice, a necessary prerequisite for evaluating antifungal efficacy.

Caption: Workflow for establishing a murine model of disseminated fungal infection.

a. Animal Model:

-

Species: Male or female mice (e.g., BALB/c, ICR, Swiss Webster), typically 6-8 weeks old.

-

Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

b. Immunosuppression (for neutropenic models):

-

Administer cyclophosphamide to induce neutropenia. A common regimen is an intraperitoneal injection of 150-200 mg/kg of body weight 1-3 days prior to infection.[1][5]

c. Fungal Inoculum Preparation:

-

Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud dextrose agar).

-

Harvest fungal cells or conidia and wash with sterile saline.

-

Adjust the concentration of the fungal suspension to the desired inoculum size (e.g., 1 x 10^5 to 1 x 10^7 CFU/mL) using a hemocytometer or spectrophotometer.

d. Infection:

-

Infect mice via intravenous injection of the fungal inoculum (typically 0.1 mL) into the lateral tail vein.

Drug Preparation and Administration

a. This compound Formulation:

-

This compound is a water-soluble compound.[1]

-

Dissolve the required amount of this compound powder in a suitable sterile vehicle, such as 5% mannitol solution or sterile water for injection.

-

Prepare fresh on the day of administration.

b. Intravenous (IV) Administration:

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Inject the prepared this compound solution (typically 0.1-0.2 mL) slowly into one of the lateral tail veins using a 27-30 gauge needle.

c. Intraperitoneal (IP) Administration:

-

Securely hold the mouse and tilt it slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the this compound solution into the peritoneal cavity.

Efficacy Assessment

a. Survival Studies:

-

Monitor the mice at least twice daily for a predetermined period (e.g., 14-21 days) post-infection.[6]

-

Record the number of surviving animals in each treatment and control group.

-

Euthanize moribund animals according to institutional guidelines.

b. Organ Fungal Burden:

-

At a specified time point post-infection (e.g., day 4 or at the end of the survival study), humanely euthanize a subset of mice from each group.

-

Aseptically harvest target organs (e.g., kidneys, liver, lungs, brain).[1][5]

-

Weigh each organ and homogenize it in a known volume of sterile saline.

-

Perform serial dilutions of the organ homogenates and plate them onto appropriate agar media.

-

Incubate the plates at 35-37°C for 24-48 hours.

-

Count the number of colonies and express the fungal burden as log10 colony-forming units (CFU) per gram of tissue.

Logical Relationship: Efficacy Determination

The following diagram illustrates the logical flow for determining the comparative efficacy of the two administration routes.

Caption: Logical workflow for comparing IV and IP efficacy.

Conclusion

The available data strongly indicate that intravenous administration of this compound is more effective than intraperitoneal administration in murine models of disseminated fungal infections.[1] Researchers designing preclinical efficacy studies for this compound should consider the IV route to maximize therapeutic potential and ensure accurate assessment of its antifungal activity. The protocols provided herein offer a standardized framework for conducting such investigations.

References

- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 2. researchgate.net [researchgate.net]

- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound in the treatment of immunocompetent mice with haematogenously disseminated fluconazole-resistant candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of this compound (IP960) compared with amphotericin B and fluconazole in a neutropenic murine model of disseminated infection caused by a fluconazole-resistant strain of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Aminocandin in Plasma using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is an echinocandin antifungal agent with potent activity against a broad range of fungal pathogens. The development of a robust and reliable analytical method for the quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed HPLC-based method for the determination of this compound in plasma, including a comprehensive protocol, data presentation, and workflow visualizations. While specific methods for this compound are not widely published, this protocol has been adapted from established methods for other echinocandins, such as micafungin and caspofungin, and provides a strong basis for method development and validation.[1][2][3][4]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection for the separation and quantification of this compound from plasma matrix components. The protocol involves a straightforward protein precipitation step for sample preparation, which is efficient and cost-effective. The chromatographic conditions are optimized to ensure good resolution, sensitivity, and a short run time.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices.[2][5]

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., another echinocandin not present in the sample, prepared in acetonitrile)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of acetonitrile containing the internal standard.[6]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation and column used.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile and 20 mM Phosphate Buffer (pH 2.5) (35:65 v/v)[3] |

| Flow Rate | 1.0 mL/min[7] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV Detector |

| Detection Wavelength | 224 nm (excitation) and 304 nm (emission) if using a fluorescence detector for higher sensitivity, or 210 nm for standard UV detection.[3] |

Calibration Curve and Quality Control Samples

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of working standard solutions by serially diluting the stock solution.

-

Spike known concentrations of this compound into blank plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

-

Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

Data Presentation

The following tables summarize the expected quantitative data based on similar echinocandin assays. These values should be established during method validation for this compound.

Table 1: Method Validation Parameters

| Parameter | Expected Range/Value | Reference |

| Linearity Range | 0.1 - 20 µg/mL | [2][8] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Limit of Detection (LOD) | ~0.05 µg/mL | [3] |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | [8] |

| Intra-day Precision (%RSD) | < 10% | [1][6] |

| Inter-day Precision (%RSD) | < 10% | [1][6] |

| Accuracy (% Recovery) | 90 - 110% | [2] |

Table 2: Sample Stability

Based on data for other echinocandins, the following stability data can be expected.[3]

| Condition | Duration | Stability |

| Room Temperature | 24 hours | Stable |

| Refrigerated (2-8°C) | 72 hours | Stable |

| Frozen (-20°C) | 1 month | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable |

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of echinocandins.

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Mechanism of action of echinocandins.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using a readily available HPLC-UV system. The described method is based on established procedures for similar compounds and offers a solid foundation for researchers in drug development and clinical monitoring. It is essential to perform a full method validation to ensure its accuracy, precision, and robustness for the specific application.

References

- 1. Simple column-switching HPLC method for determining levels of the antifungal agent micafungin in human plasma and application to patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of micafungin and anidulafungin in human plasma: UV- or mass spectrometric quantification? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of an HPLC method for the determination of anidulafungin in human plasma and saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Aminocandin Using the Broth Microdilution Method

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocandin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1][2][3] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent fungal cell death.[4] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]

Principle

The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of a fungal isolate to an antimicrobial agent. The method involves challenging the fungal isolate with a range of serially diluted concentrations of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of the microorganism after a specified incubation period.[11] For echinocandins, the endpoint is often read as the minimum effective concentration (MEC), the lowest drug concentration at which a significant change in morphology occurs, or as the MIC-2 endpoint, which is the lowest concentration that leads to a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Materials and Reagents

-

This compound (analytical grade)

-

Fungal isolates (e.g., Candida spp., Aspergillus spp.)

-

Sterile, flat-bottom 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) (if required for stock solution)

-

0.85% Saline

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Sterile pipettes and tips

-

Incubator (35°C)

-

Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound by dissolving a known weight of the compound in a suitable solvent, such as sterile distilled water or DMSO, to achieve a high concentration (e.g., 1280 µg/mL).

-

Further dilute the stock solution in the test medium (RPMI-1640) to create a working solution at twice the highest desired final concentration.

Inoculum Preparation

-

Subculture the fungal isolates onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer (for molds) to ensure purity and viability.

-

Prepare a fungal suspension by harvesting colonies from the agar plate and suspending them in sterile 0.85% saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.

-

For molds, conidia should be harvested and counted using a hemocytometer to prepare a stock suspension.

-

Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

Broth Microdilution Assay

-

Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound working solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

-

The last two wells of each row should serve as controls: one for growth control (no drug) and one for sterility control (no inoculum).

-

Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.

-

Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[12]

MIC Determination

-

After incubation, examine the plates visually or with a microplate reader.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[10]

Data Presentation

The following table summarizes the reported MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various fungal species.

| Fungal Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |

| Candida parapsilosis | 25 | 0.03 - 4.0 | 1.0 | 2.0 | [8][12] |

| Candida krusei | 25 | 0.03 - 4.0 | 0.12 | 0.5 | [8][12] |

| Candida guilliermondii | 25 | 0.03 - 4.0 | 0.5 | 1.0 | [8][12] |

| Candida tropicalis | 25 | 0.03 - 4.0 | 0.25 | 1.0 | [8][12] |

| Aspergillus fumigatus | 25 | 0.12 - 0.5 | 0.25 | 0.5 | [8][12] |

| Scedosporium spp. | 25 | 4.0 - 8.0 | 8.0 | 8.0 | [8][12] |

| Zygomycetes | 25 | 4.0 - >16 | 16 | >16 | [8][12] |

| Fusarium spp. | 25 | 128 - >256 | >256 | >256 | [8][12] |

Visualizations

Caption: Experimental workflow for this compound MIC determination.

Caption: Mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of CLSI broth macrodilution and microdilution methods for echinocandin susceptibility testing of 5 Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of MICs of this compound for Candida spp. and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jmilabs.com [jmilabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of MICs of this compound for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Prophylactic Efficacy of Aminocandin in a Neutropenic Mouse Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocandin, an investigational echinocandin antifungal agent, demonstrates potent activity against a broad spectrum of fungal pathogens. This document provides detailed application notes and experimental protocols for evaluating the prophylactic efficacy of this compound in a well-established neutropenic mouse model of disseminated fungal infection. The provided methodologies cover the induction of neutropenia, preparation and administration of this compound, fungal challenge, and assessment of prophylactic efficacy through survival studies and fungal burden quantification in target organs. The summarized data and protocols are intended to guide researchers in the preclinical assessment of this compound and other antifungal compounds.

Introduction

Invasive fungal infections (IFIs) are a significant cause of morbidity and mortality, particularly in immunocompromised individuals, such as those with neutropenia resulting from chemotherapy. Prophylactic antifungal strategies are crucial in managing these high-risk patients. This compound is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to fungal cell death.[1] Preclinical evaluation of the prophylactic potential of new antifungal agents is essential for their clinical development. The neutropenic mouse model of disseminated candidiasis is a standard and reliable model for assessing the in vivo efficacy of antifungal agents in an immunocompromised host.

Data Presentation

The following tables summarize the quantitative data on the prophylactic efficacy of this compound from preclinical studies in neutropenic mouse models.

Table 1: Survival of Neutropenic Mice with Disseminated Candidiasis Following Prophylactic this compound Administration

| Prophylactic Regimen | Fungal Challenge | Survival Rate (%) | Study Reference |

| Single dose this compound (5 mg/kg) 7 days pre-infection | Candida albicans | Prolonged survival | [1] |

| Single dose this compound (30 mg/kg) 7 days pre-infection | Candida albicans | Prolonged survival | [1] |

| Single dose this compound (30 mg/kg) 10 days pre-infection | Candida albicans | Prolonged survival | [1] |

| Single dose this compound (30 mg/kg) 14 days pre-infection | Candida albicans | Prolonged survival | [1] |

| Placebo | Candida albicans | 0-10% | [2] |

Table 2: Fungal Burden in Kidneys of Neutropenic Mice with Disseminated Candidiasis Following Prophylactic this compound Administration

| Prophylactic Regimen | Fungal Challenge | Mean Log10 CFU/g Kidney (± SD) | Study Reference |

| Single dose this compound (5 mg/kg) 7 days pre-infection | Candida albicans | Significant reduction vs. control | [1] |